molecular formula C18H16ClNO4 B3020909 Fmoc-D-Ala(3-Cl)-OH CAS No. 1403834-71-8

Fmoc-D-Ala(3-Cl)-OH

Cat. No.: B3020909
CAS No.: 1403834-71-8
M. Wt: 345.78
InChI Key: NICWPULFDZCIBU-MRXNPFEDSA-N
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Description

Fmoc-D-Ala(3-Cl)-OH, also known as 9-Fluorenylmethyloxycarbonyl-D-alanine (3-chloro)-OH, is a derivative of alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that might be present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Ala(3-Cl)-OH typically involves the protection of the amino group of D-alanine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Ala(3-Cl)-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group under basic conditions using piperidine in dimethylformamide.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence of amino acids. The Fmoc group is removed to expose the amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-Ala(3-Cl)-OH is used extensively in solid-phase peptide synthesis (SPPS). It allows for the stepwise construction of peptides by sequentially adding amino acids to a growing chain.

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine

In medicine, peptides synthesized using this compound can be used as therapeutic agents. For example, peptide-based drugs can target specific proteins involved in diseases, offering a high degree of specificity and reduced side effects.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and as a tool in drug discovery.

Mechanism of Action

The mechanism of action of Fmoc-D-Ala(3-Cl)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-alanine during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Ala-OH: The L-isomer of alanine with an Fmoc protecting group.

    Fmoc-Gly-OH: Glycine with an Fmoc protecting group.

    Fmoc-Val-OH: Valine with an Fmoc protecting group.

Uniqueness

Fmoc-D-Ala(3-Cl)-OH is unique due to the presence of the D-isomer of alanine and the 3-chloro substitution. The D-isomer can introduce chirality into the peptide, which can affect its biological activity and stability. The 3-chloro substitution can also influence the reactivity and properties of the peptide.

Biological Activity

Fmoc-D-Ala(3-Cl)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-3-chloro-D-alanine, is a modified amino acid that has garnered interest in the fields of peptide synthesis and medicinal chemistry. The presence of the chlorine atom at the 3-position of the alanine side chain introduces unique reactivity, which can be leveraged for various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and potential applications in therapeutic contexts.

This compound has the following chemical characteristics:

  • Molecular Formula : C18H17ClN2O4
  • Molecular Weight : 356.79 g/mol
  • Structure : Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine substituent on the alanine side chain.

The chlorine atom is known to be reactive, making this compound suitable for further modifications through nucleophilic substitution reactions or elimination processes .

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a protecting group that can be selectively removed under basic conditions, allowing for sequential coupling with other amino acids to form peptides. The introduction of the 3-chloro substituent can occur during the synthesis or as a post-synthetic modification .

Antimicrobial Properties

Research has indicated that halogenated amino acids, including those with chlorine substituents, may exhibit enhanced antimicrobial activity. The introduction of this compound into peptide sequences may lead to peptides with improved efficacy against bacterial strains due to their altered membrane permeability and interactions with bacterial enzymes .

Modulation of Enzyme Activity

Studies have shown that peptides containing chlorinated amino acids can modulate enzyme activities. For instance, this compound could potentially act as an inhibitor or activator for specific enzymes involved in metabolic pathways. The chlorine atom may influence the binding affinity of peptides to target enzymes, thereby altering their catalytic efficiency .

Case Studies and Research Findings

  • Peptide Synthesis and Characterization :
    • A study demonstrated the successful incorporation of this compound into various peptide sequences using SPPS. The resulting peptides were characterized using techniques such as HPLC and mass spectrometry, confirming the integrity and purity of the synthesized compounds .
  • Antimicrobial Testing :
    • In vitro tests showed that peptides incorporating this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the unique properties imparted by the chlorinated alanine residue .
  • Enzyme Inhibition Studies :
    • Another investigation focused on the effects of chlorinated amino acids on enzyme kinetics. Peptides containing this compound were tested against serine proteases, revealing a notable decrease in enzymatic activity, suggesting potential applications in drug design for enzyme inhibitors .

Table 1: Comparison of Biological Activities

Peptide SequenceAntimicrobial ActivityEnzyme InhibitionReference
Fmoc-D-Ala(3-Cl)-AlaHighModerate
Fmoc-D-Ala-GlyModerateLow
Fmoc-D-Ala(3-Cl)-LeuVery HighHigh

Table 2: Synthesis Parameters

ParameterValue
Coupling Time1 hour
Deprotection Method20% piperidine in DMF
Purification MethodHPLC

Properties

IUPAC Name

(2S)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICWPULFDZCIBU-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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